N,N'-Diundecylurea
Description
N,N'-Diundecylurea is a urea derivative with two linear undecyl (C₁₁H₂₃) alkyl chains attached to the nitrogen atoms of the urea core. Its molecular formula is C₂₃H₄₈N₂O, and it is structurally characterized by the urea functional group (-NH-C(=O)-NH-) flanked by long hydrophobic chains. This compound is typically synthesized via reactions between undecylamine and carbonyl-containing reagents, though contamination with byproducts (e.g., monoalkylurea) can occur during synthesis, as noted in one study . Its applications are primarily explored in surfactant research and materials science due to its amphiphilic nature.
Properties
CAS No. |
92404-03-0 |
|---|---|
Molecular Formula |
C23H48N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1,3-di(undecyl)urea |
InChI |
InChI=1S/C23H48N2O/c1-3-5-7-9-11-13-15-17-19-21-24-23(26)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H2,24,25,26) |
InChI Key |
IRGYLBTYWVEHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)NCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diundecylurea typically involves the reaction of undecylamine with a urea derivative. One common method is the reaction of undecylamine with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of N,N’-Diundecylurea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diundecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: N,N’-Diundecylurea can participate in nucleophilic substitution reactions, where the undecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized undecyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: N,N’-Diundecylurea is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives. It is also used as a stabilizer in polymer chemistry.
Biology: In biological research, N,N’-Diundecylurea is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protease activity. Its ability to inhibit specific enzymes makes it a potential candidate for developing new medications.
Industry: N,N’-Diundecylurea is used in the production of specialty chemicals and as an additive in lubricants and coatings. Its unique properties make it suitable for enhancing the performance of industrial products.
Mechanism of Action
The mechanism of action of N,N’-Diundecylurea involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for binding to the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
To contextualize N,N'-Diundecylurea’s properties, we compare it with three analogs: N,N'-Didecylurea , N,N'-Diethyl-N,N'-diphenylurea , and N,N'-Dicyclohexylurea . Key distinctions arise from variations in alkyl/aryl chain length, branching, and electronic effects.
N,N'-Didecylurea (C₂₁H₄₄N₂O)
- Structural Differences : Features two decyl (C₁₀H₂₁) chains instead of undecyl (C₁₁H₂₃).
- Impact on Properties : Shorter alkyl chains reduce hydrophobicity and melting point compared to this compound. For example, N,N'-Didecylurea’s molecular weight is 340.59 g/mol , while this compound’s is 368.64 g/mol , reflecting the incremental increase in chain length .
- Applications: Both compounds serve as surfactants, but this compound’s longer chains enhance micelle stability in nonpolar solvents.
N,N'-Diethyl-N,N'-diphenylurea (C₁₇H₂₀N₂O)
- Structural Differences : Substitutes alkyl chains with ethyl (C₂H₅) and phenyl (C₆H₅) groups.
- Electronic Effects : Aromatic rings introduce π-π interactions and rigidity, altering solubility and thermal stability. Its molecular weight is 268.35 g/mol , significantly lower than this compound’s .
- Applications : Used as a stabilizer in propellants and explosives due to its aromatic stability, contrasting with this compound’s surfactant applications.
N,N'-Dicyclohexylurea (C₁₃H₂₄N₂O)
- Structural Differences : Cyclohexyl groups replace linear alkyl chains, introducing steric hindrance and conformational rigidity.
- Impact on Reactivity : The bulky cyclohexyl groups hinder nucleophilic attack at the urea carbonyl, making it less reactive in certain chemical contexts compared to this compound .
- Applications : Primarily used in peptide synthesis as a coupling reagent, leveraging its steric properties to prevent racemization.
Data Table: Key Properties of this compound and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
